molecular formula C16H18ClN5OS B2807948 5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide CAS No. 1090470-55-5

5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide

Cat. No.: B2807948
CAS No.: 1090470-55-5
M. Wt: 363.86
InChI Key: QWMUTOXNALBGBL-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro and methylsulfanyl groups. The final step involves the coupling of the pyrimidine derivative with the piperidinyl-pyridinyl moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide

Uniqueness

5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5OS/c1-24-16-19-10-12(17)14(21-16)15(23)20-11-5-6-13(18-9-11)22-7-3-2-4-8-22/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMUTOXNALBGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CN=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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